1-(BenZyloxy)-2-(t-butyl)-4-iodobenZene
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Overview
Description
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene is an organic compound characterized by the presence of a benzyloxy group, a tert-butyl group, and an iodine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be synthesized through a multi-step process involving the introduction of the benzyloxy, tert-butyl, and iodine groups onto a benzene ring. One common method involves the following steps:
tert-Butylation: The tert-butyl group can be introduced using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the benzyloxy group.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
- Reduction reactions result in deiodinated or reduced benzyloxy compounds.
Scientific Research Applications
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a precursor for various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene depends on the specific reactions it undergoes. For example:
Substitution Reactions: The iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation Reactions: The benzyloxy group undergoes electron transfer processes, leading to the formation of oxidized products.
Reduction Reactions: The compound accepts electrons from reducing agents, resulting in the removal of the iodine atom or reduction of the benzyloxy group.
Comparison with Similar Compounds
1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-(tert-butyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Benzyloxy)-2-(tert-butyl)-4-chlorobenzene:
1-(Benzyloxy)-2-(tert-butyl)-4-fluorobenzene: The presence of a fluorine atom imparts unique characteristics, making it suitable for specific applications.
Uniqueness: The presence of the iodine atom in 1-(Benzyloxy)-2-(tert-butyl)-4-iodobenzene makes it particularly useful for certain substitution reactions and radiolabeling applications, distinguishing it from its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C17H19IO |
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Molecular Weight |
366.24 g/mol |
IUPAC Name |
2-tert-butyl-4-iodo-1-phenylmethoxybenzene |
InChI |
InChI=1S/C17H19IO/c1-17(2,3)15-11-14(18)9-10-16(15)19-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
InChI Key |
MTYZTPVRXCLDOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)I)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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